4-(2-Methoxyethoxy)-3-methylaniline 4-(2-Methoxyethoxy)-3-methylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17836699
InChI: InChI=1S/C10H15NO2/c1-8-7-9(11)3-4-10(8)13-6-5-12-2/h3-4,7H,5-6,11H2,1-2H3
SMILES:
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol

4-(2-Methoxyethoxy)-3-methylaniline

CAS No.:

Cat. No.: VC17836699

Molecular Formula: C10H15NO2

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Methoxyethoxy)-3-methylaniline -

Specification

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
IUPAC Name 4-(2-methoxyethoxy)-3-methylaniline
Standard InChI InChI=1S/C10H15NO2/c1-8-7-9(11)3-4-10(8)13-6-5-12-2/h3-4,7H,5-6,11H2,1-2H3
Standard InChI Key LYIRXTZCAWQRER-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)N)OCCOC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with three distinct groups:

  • Amine (-NH2_2): Positioned para to the methoxyethoxy group, this moiety confers basicity and reactivity in nucleophilic substitutions .

  • Methoxyethoxy (-OCH2_2CH2_2OCH3_3): A polar ether chain at the 2-position enhances solubility in both aqueous and organic media .

  • Methyl (-CH3_3): A hydrophobic group at the 3-position influences steric interactions and lipophilicity .

The free base (CAS 946741-63-5) has a molecular weight of 181.23 g/mol, while the hydrochloride salt (CAS 1185304-51-1) adds a chloride ion, resulting in the formula C10H15NO2ClH\text{C}_{10}\text{H}_{15}\text{NO}_{2} \cdot \text{ClH} .

Table 1: Comparative Properties of 4-(2-Methoxyethoxy)-3-methylaniline and Its Hydrochloride

PropertyFree Base (CAS 946741-63-5)Hydrochloride (CAS 1185304-51-1)
Molecular FormulaC10H15NO2\text{C}_{10}\text{H}_{15}\text{NO}_{2}C10H15NO2ClH\text{C}_{10}\text{H}_{15}\text{NO}_{2} \cdot \text{ClH}
Molecular Weight181.23 g/mol217.69 g/mol
SolubilityModerate in organic solventsHigh in water
Commercial AvailabilityAvailable (R&D use only) Discontinued

Spectroscopic and Computational Data

  • SMILES: O(C1=CC=C(N)C=C1C)CCOC

  • InChI Key: LPSKYLSPRSOPPP-UHFFFAOYSA-N
    These identifiers facilitate database searches and computational modeling, aiding in virtual screening and property prediction .

Synthesis and Manufacturing

Purification and Quality Control

The free base is specified at ≥95% purity, with long-term storage recommended in cool, dry conditions . Chromatographic techniques (e.g., HPLC) and NMR spectroscopy are standard for verifying purity and structural integrity.

Applications in Research and Industry

Pharmaceutical Intermediates

The amine group enables participation in:

  • Diazotization: Forming diazonium salts for azo coupling reactions, useful in dye and drug synthesis .

  • Schiff Base Formation: Creating imine linkages for metal-organic frameworks (MOFs) or bioactive molecules .

Material Science

The methoxyethoxy chain’s flexibility and polarity suggest utility in:

  • Polymer Modification: Enhancing solubility of conductive polymers like polyaniline .

  • Surfactants: Acting as a hydrophilic headgroup in nonionic surfactants .

Research Gaps and Future Directions

Biological Activity Screening

No published studies directly investigate this compound’s pharmacological potential. Priority areas include:

  • Antimicrobial Testing: Leveraging the amine group’s interaction with microbial membranes.

  • Kinase Inhibition: Screening against cancer-related kinases due to structural similarity to known inhibitors.

Process Optimization

Developing scalable synthesis methods and exploring greener solvents could enhance accessibility for industrial applications.

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